Product packaging for beta-Acetyldigoxin(Cat. No.:CAS No. 5355-48-6)

beta-Acetyldigoxin

Número de catálogo: B194529
Número CAS: 5355-48-6
Peso molecular: 823 g/mol
Clave InChI: NREAGDHHMSOWKZ-DXJNJSHLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

beta-Acetyldigoxin (CAS 5355-48-6) is a cardiotonic glycoside and a derivative of digoxin, supplied for research use in studying cardiac function and pharmacology . This compound is of significant research value for investigating the direct effects of cardiac glycosides on the myocardial contractile apparatus. In vitro studies on skinned myocardial fibers have demonstrated that this compound has a direct stimulatory effect on the contractile protein system, influencing energy release, force generation, and the Ca²⁺-sensitivity of the fibers . Its mechanism is distinct from other glycosides like ouabain, suggesting it may induce different conformations in actomyosin complexes . Researchers utilize this compound as a biochemical tool to explore the intricate mechanisms of positive inotropic action. The compound is defined by its molecular formula C₄₃H₆₆O₁₅ and a molecular weight of 822.98 g/mol . It is characterized as a white solid with a melting point of approximately 271-273°C . It is highly toxic, with an intravenous LD₅₀ of 0.430 mg/kg in mice, and must be handled with appropriate safety precautions . This product is intended For Research Use Only (RUO). It is not approved for diagnostic or therapeutic use in humans or animals and must not be used for personal consumption. Researchers should refer to the Safety Data Sheet and conduct all experiments in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H66O15 B194529 beta-Acetyldigoxin CAS No. 5355-48-6

Propiedades

IUPAC Name

[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66O15/c1-20-38(55-23(4)44)30(45)17-36(53-20)57-40-22(3)54-37(18-32(40)47)58-39-21(2)52-35(16-31(39)46)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(48)42(6)27(10-12-43(28,42)50)24-13-34(49)51-19-24/h13,20-22,25-33,35-40,45-48,50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35+,36+,37+,38-,39-,40-,41+,42+,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREAGDHHMSOWKZ-DXJNJSHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30201760
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

823.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5355-48-6
Record name β-Acetyldigoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5355-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Acetyldigoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Acetyldigoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30201760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Card-20(22)-enolide, 3-[(O-4-O-acetyl-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-d-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-d-ribo-hexopyranosyl)oxy]-12,14-dihydroxy-, (3β,5β,12β)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.942
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-ACETYLDIGOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7K44M64CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis, Isolation, and Chemical Synthesis of β Acetyldigoxin

β-Acetyldigoxin is intrinsically linked to its precursor, digoxin (B3395198), a secondary metabolite found in the foxglove plant, Digitalis lanata. researchgate.netd-nb.info While total synthesis of cardiac glycosides has been achieved, it is not commercially viable. iarc.frnih.gov Therefore, the production of β-acetyldigoxin relies on the extraction of its parent compound from natural sources or semi-synthetic methods.

The biosynthesis of digoxin in Digitalis lanata involves a series of enzymatic reactions. nih.gov The plant utilizes primary glycosides like lanatoside (B1674450) C, which can be converted to secondary glycosides, including digoxin, through enzymatic processes. frontiersin.org The production of these cardenolides can be influenced by various factors, including the supply of precursors like cholesterol and progesterone, as well as environmental conditions such as temperature. nih.gov For instance, subjecting the plant to a cold shock has been shown to increase the production of digoxin. nih.gov

The isolation of β-acetyldigoxin from Digitalis lanata leaves is a multi-step process. acs.orgnih.gov Initial extraction is often performed using aqueous methanol. researchgate.net This is followed by purification steps to separate it from other glycosides. researchgate.net Column chromatography using adsorbents like non-polar resins is a common technique, where a gradient of solvents is used to elute the different glycosides in a specific sequence, with β-acetyldigoxin being one of the compounds isolated. google.com

The chemical synthesis of β-acetyldigoxin is typically a semi-synthetic process starting from digoxin. iarc.frnih.govchemicalbook.com This involves the selective acetylation of the digoxin molecule. One documented method involves reacting digoxin with acetic acid and dicyclohexylcarbodiimide, which acts as a condensing agent. chemicalbook.com Another approach is the partial acetylation of digoxin, followed by purification to isolate the desired β-acetylated product. chemicalbook.com The process can be optimized to recycle unreacted digoxin and other acetylated derivatives, making the production more efficient. chemicalbook.com

Advanced Synthetic and Structural Investigations

The complex structure of cardiac glycosides like β-acetyldigoxin presents unique challenges and opportunities for chemical investigation. Key areas of research include understanding its isomerization and developing methods for precise chemical modifications.

A notable characteristic of β-acetyldigoxin is its susceptibility to isomerization to its α-form in alkaline conditions. nih.govmedkoo.com This conversion is not merely a chemical curiosity but has practical implications. The α- and β-isomers arise from the position of the acetyl group on the terminal digitoxose (B191001) sugar moiety.

The underlying mechanism for this isomerization is believed to be an acyl group migration. doria.fi This phenomenon is common in carbohydrates where hydroxyl groups are in close proximity. The process is typically base-catalyzed, initiating with the deprotonation of a hydroxyl group. doria.fi This is followed by the formation of a cyclic orthoester intermediate, which then resolves to the migrated acyl product. The rate of this migration is significantly influenced by pH, increasing as the solution becomes more alkaline. doria.fi This isomerization can be problematic in pharmaceutical formulations, as the two isomers can have different physicochemical properties and bioavailability. nih.gov

The intricate structure of digoxin (B3395198), with its multiple hydroxyl groups, makes site-selective functionalization a significant synthetic challenge. nih.gov The goal is to modify a specific part of the molecule, such as one of the sugar moieties, without affecting other reactive sites. This is crucial for creating derivatives like β-acetyldigoxin with desired properties.

Recent advances have led to the development of catalyst-controlled methods to achieve high regioselectivity. For instance, chiral borinic acid-derived catalysts have been successfully employed to direct the acylation of digoxin. nih.govacs.org By choosing the appropriate catalyst, it is possible to selectively acetylate the desired hydroxyl group to produce β-acetyldigoxin in high yield and as a single isomer, avoiding the need for protecting groups. nih.gov

Enzymatic approaches have also proven effective. researchgate.netcnr.it Lipases, such as Lipase PS, have demonstrated the ability to regioselectively acylate digoxin at the 4'''-OH position of the terminal digitoxose unit to yield β-acetyldigoxin. researchgate.net This biocatalytic method offers a mild and selective alternative to traditional chemical methods. These advanced strategies for site-selective functionalization are not only pivotal for the synthesis of β-acetyldigoxin but also open avenues for the creation of novel cardiac glycoside analogs with potentially improved therapeutic profiles. acs.orgcnr.it

Molecular Mechanisms of Action and Cellular Target Interactions

Primary Molecular Target: Na+/K+-ATPase Inhibition

The primary mechanism of action for beta-Acetyldigoxin involves its direct interaction with and inhibition of the Na+/K+-ATPase enzyme, also known as the sodium-potassium pump. This enzyme is essential for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane.

Ligand Binding Dynamics and Conformational Changes of Na+/K+-ATPase Subunits

Cardiac glycosides, including this compound, bind to a specific site on the extracellular aspect of the α-subunit of the Na+/K+-ATPase drugbank.comacs.orgphysiology.org. This binding is a key step in the enzyme's inhibition. While the aglycone portion of cardiac glycosides may not discriminate between isoforms, the sugar moiety plays a crucial role in determining isoform selectivity nih.gov. The binding of this compound induces conformational changes in the Na+/K+-ATPase, stabilizing it in a state that prevents the translocation of ions, thereby inhibiting its enzymatic activity acs.orgphysiology.org. The kinetics of this binding and the precise nature of the conformational changes are subjects of ongoing research, but it is understood that the interaction alters the pump's ability to cycle through its various conformational states required for ion transport acs.orgphysiology.org.

Isoform-Specific Interactions with Na+/K+-ATPase (α1β1, α2β1, α3β1) under Varying Ionic Conditions

The human heart expresses three main isoforms of the Na+/K+-ATPase: α1β1, α2β1, and α3β1 nih.govresearchgate.netnih.gov. Research has indicated that this compound exhibits isoform-specific affinities for these subunits, particularly under physiological conditions where K+ ions are present nih.govresearchgate.netnih.govresearchgate.net. In the absence of extracellular K+, this compound does not show significant differences in affinity across the α1, α2, and α3 isoforms nih.govresearchgate.netnih.govresearchgate.net. However, in the presence of K+, this compound demonstrates a specific affinity pattern, showing a higher affinity for the α1β1 isoform compared to the α3β1 isoform nih.govnih.govresearchgate.net. This isoform selectivity is influenced by the differing affinities of K+ for the various Na+/K+-ATPase isoforms, which in turn affect the binding of cardiac glycosides nih.govnih.govresearchgate.net. The α2 isoform is particularly noted for its role in cardiac and smooth muscle contraction, and while some digitalis glycosides show selectivity for α2/α3, this compound's selectivity is more pronounced for α1 in the presence of K+ nih.govresearchgate.net.

Secondary Cellular and Molecular Signaling Events

Modulation of Na+-Ca++ Exchanger Activity and its Downstream Effects

As mentioned in section 3.1.1, the increase in intracellular Na+ concentration ([Na+]i) resulting from Na+/K+-ATPase inhibition directly impacts the Na+/Ca++ exchanger (NCX) drugbank.comgenome.jpphcogcommn.org. The NCX is a crucial regulator of intracellular Ca2+ levels, mediating the efflux of Ca2+ in exchange for Na+ influx. With elevated [Na+]i, the electrochemical gradient favoring Na+ entry is diminished, leading to a reduction in the rate of Ca2+ extrusion from the cell via the NCX drugbank.comgenome.jpphcogcommn.org. This diminished efflux of Ca2+ contributes to the accumulation of intracellular Ca2+, which is critical for enhanced myocardial contractility. The downstream effects of this altered Ca2+ handling include increased Ca2+ availability for binding to troponin C, thereby augmenting the force of cardiac muscle contraction drugbank.commanualofmedicine.comgenome.jpphcogcommn.org.

Influence on Sarcoplasmic Reticulum Calcium Release and Uptake

The increased intracellular Ca2+ concentration ([Ca2+]i) influenced by this compound's action on the Na+/K+-ATPase can also affect the sarcoplasmic reticulum (SR), the primary intracellular Ca2+ storage organelle in cardiomyocytes drugbank.comgenome.jpnih.govnih.gov. While direct inhibition of SR Ca2+-ATPase (SERCA) pumps is not the primary mechanism, the elevated cytoplasmic Ca2+ can lead to increased loading of the SR with Ca2+ drugbank.comgenome.jpnih.gov. Furthermore, some studies suggest that cardiac glycosides, including digoxin (B3395198) (a related compound), can directly modulate the ryanodine (B192298) receptor (RyR2), the Ca2+ release channel of the SR, enhancing Ca2+ release during excitation-contraction coupling nih.govresearchgate.net. This enhanced SR Ca2+ release, in conjunction with reduced Ca2+ extrusion by the NCX, contributes to the positive inotropic effect of this compound.

Pharmacological Research in Preclinical and in Vitro Models

Absorption, Distribution, and Metabolic Transformation in Research Models

Studies investigating the absorption and disposition of beta-Acetyldigoxin have primarily utilized in vitro models to understand its cellular transport and its interactions with key efflux pumps.

Prodrug Characteristics and Deacetylation Processes in Intestinal Cellular Models

While not explicitly detailed as a prodrug in the provided literature snippets, this compound is presented as a modified form of digoxin (B3395198). One study suggests that the acetyl group of this compound is cleaved upon passage through the intestinal wall, releasing active digoxin researchgate.net. This deacetylation process in the intestinal environment is a key aspect of its absorption and subsequent pharmacological activity. Further in vitro studies using intestinal cellular models would be necessary to fully characterize these deacetylation processes.

P-glycoprotein-Mediated Transport and Efflux Mechanisms

A substantial body of research indicates that this compound is a substrate for P-glycoprotein (P-gp), a major efflux transporter involved in limiting the absorption and distribution of various xenobiotics, including cardiac glycosides researchgate.netnih.govnih.govoup.comresearchgate.netoup.com.

Substrate Characterization and Recognition by P-glycoprotein

Research has established that this compound, along with digitoxin (B75463) and alpha-methyldigoxin, are substrates of P-glycoprotein researchgate.netnih.govnih.gov. Studies utilizing polarized cell lines expressing P-glycoprotein have demonstrated that these compounds undergo basal-to-apical transport, which is characteristic of P-gp mediated efflux researchgate.netnih.gov. The net transport rates for this compound in Caco-2 cells were found to be similar to those of digoxin, indicating a comparable interaction with the transporter researchgate.netnih.gov.

Analysis of Polarized Transport in P-glycoprotein-Expressing Cell Lines (e.g., Caco-2, L-MDR1)

Studies have employed Caco-2 and L-MDR1 cell lines, which stably express human P-glycoprotein, to investigate the polarized transport of this compound researchgate.netnih.gov. These experiments revealed that this compound exhibits greater basal-to-apical transport than apical-to-basal transport in these cell lines researchgate.netnih.gov. The net transport rates for this compound in Caco-2 cells were reported as 16.2 ± 1.6% researchgate.netnih.gov. This polarized transport is indicative of active efflux mediated by P-gp.

Inhibition of P-glycoprotein Transport by Co-Administered Agents in Experimental Systems

The influence of co-administered agents on P-glycoprotein-mediated transport of this compound has been explored. In experimental systems using Caco-2 cells, the cyclosporine analogue PSC-833 (valspodar) was found to completely inhibit the polarized transport of this compound at a concentration of 1 µM researchgate.netnih.gov. This inhibition confirms the P-gp dependent nature of this compound's efflux. Other studies have shown that drugs like digitoxin and bufalin (B1668032) can inhibit digoxin transport in P-gp-containing Caco-2 cells nih.govoup.com, suggesting a potential for similar interactions with this compound.

Comparative Bioavailability Studies in in vitro and in vivo Experimental Systems

While direct comparative bioavailability studies between in vitro and in vivo models for this compound are not extensively detailed in the provided snippets, general comparisons of absorption have been made. One study notes that tablet formulations of this compound have an average bioavailability of approximately 75%, compared to digoxin's average of about 60% researchgate.net. This suggests a potentially improved absorption profile for this compound compared to its parent compound, though the underlying mechanisms require further investigation beyond the scope of P-gp transport.

In Vitro Cellular and Biochemical Investigations

Studies evaluating the toxicity of various cardiac glycosides, including beta-acetyl digoxin, across different mammalian cell lines have revealed significant species-specific differences in sensitivity. Cultured cells derived from human and monkey species consistently demonstrated a greater than 100-fold higher sensitivity (toxicity) to these compounds compared to cell lines originating from mouse, Syrian hamster, and Chinese hamster. This marked difference suggests a distinct cellular basis for species-related variations in response to cardiac glycosides nih.govebi.ac.uk.

Table 1: Comparative Toxicity of Cardiac Glycosides Across Mammalian Cell Lines

Cell Line OriginRelative Toxicity to Cardiac Glycosides (including β-Acetyldigoxin)
Human/MonkeyHigh (100-fold greater than rodent/hamster)
Mouse/Syrian Hamster/Chinese HamsterLow

Data compiled from nih.govebi.ac.uk. This table illustrates the general trend observed for cardiac glycosides, including this compound, across different species' cell lines.

Investigations into the interaction of this compound with the Na+/K+-ATPase, a key cellular target, have been conducted using receptor binding assays. These studies, particularly in the presence of potassium (K+), have identified isoform-specific affinities for the enzyme. This compound exhibited a higher affinity for the α1 isoform of the human Na+/K+-ATPase compared to the α3 isoform. While studies on ligand displacement using Digoxin Immune Fab in relation to this compound were not explicitly detailed in the reviewed literature, the binding affinities to Na+/K+-ATPase isoforms provide crucial biochemical data.

Table 2: Binding Affinities (KD) of β-Acetyldigoxin to Human Na+/K+-ATPase Isoforms (in the presence of K+)

Na+/K+-ATPase IsoformBinding Affinity (KD in nM ± S.E.M.)
α1Not explicitly detailed, but α1 > α3
α2Not explicitly detailed
α3Not explicitly detailed, but α1 > α3

Data derived from nih.govresearchgate.net. These results indicate that β-acetyldigoxin demonstrates isoform-specific binding to the human Na+/K+-ATPase, with a notable preference for the α1 isoform over the α3 isoform in the presence of potassium.

Enzymatic assays have confirmed that cardiac glycosides, including this compound, act as inhibitors of the Na+/K+-ATPase. Studies have quantified the binding affinities (KD values) of this compound to different isoforms of the human Na+/K+-ATPase. For instance, in the presence of potassium, this compound demonstrated specific affinities, showing a higher affinity for the α1 isoform compared to the α3 isoform nih.govresearchgate.net. These findings underscore the interaction of this compound with the Na+/K+-ATPase enzyme, a fundamental mechanism for its physiological effects. General studies on cardiac glycosides indicate they are potent and specific inhibitors of Na+/K+-ATPase activity across various cell types mdpi.com.

The reviewed literature did not yield specific studies detailing the analysis of gene expression or proteomic profiles, such as transcriptome analysis, RT-PCR, or Western blot, directly for this compound in relation to targets like Vasohibin-2 (VASH2). While some studies on other cardiac glycosides have indicated inhibition of VASH2 expression through these methods rsc.orgresearchgate.netresearchgate.netnih.gov, direct experimental data linking this compound to VASH2 modulation via these molecular techniques was not identified in the provided search results.

Information regarding the direct impact of this compound treatment on cell cycle progression, as analyzed by flow cytometry, was not extensively detailed in the provided search results. While studies have employed flow cytometry to analyze cell cycle distribution in response to various cellular perturbations or other compounds, such as the downregulation of Na+/K+-ATPase α1 subunit oncotarget.com or the effects of digitoxin researchgate.net, specific findings for this compound's direct influence on cell cycle phases (e.g., G1, S, G2/M) through this methodology were not found. General methodologies for cell cycle analysis using flow cytometry are well-established, involving DNA staining (e.g., with propidium (B1200493) iodide) to quantify cellular DNA content and determine the proportion of cells in each phase of the cell cycle auctoresonline.orgnih.gov.

Structure Activity Relationship Sar Studies of β Acetyldigoxin and Analogues

Impact of Steroid Moiety Modifications on Biological Activities

The steroid nucleus is fundamental to the molecule's activity, with its characteristic cis-fusion between the A/B and C/D rings creating a U-shaped conformation. Modifications to this core, particularly the number and position of hydroxyl (-OH) groups, can significantly alter the compound's potency and specificity.

The 12β-hydroxyl group, a distinguishing feature of the digoxin (B3395198) family (including β-acetyldigoxin), plays a nuanced role in the interaction with the digitalis receptor on the Na+/K+-ATPase. While not considered essential for the fundamental inhibitory activity of cardiac glycosides, it is crucial for specific binding interactions that can enhance potency and define receptor specificity. nih.gov

Studies using mutant cell lines have revealed the importance of this functional group. Certain mutants of HeLa cells resistant to cardiac glycosides demonstrated a high degree of cross-resistance to compounds containing a free 12β-OH group, such as digoxin, digoxigenin, and β-acetyldigoxin. nih.gov However, these same cells showed no cross-resistance to glycosides that lack this group (e.g., digitoxin) or where the group is modified, as in 12-acetyldigoxin. nih.gov This suggests that the genetic lesion in these mutant cells creates a new binding site on the digitalis receptor that specifically interacts with the 12β-OH group, thereby distorting or preventing the proper binding of these compounds. nih.gov This highlights the 12β-OH group as a key determinant for a specific, high-affinity interaction with the receptor, contributing to the distinct biological profile of β-acetyldigoxin and related compounds.

The presence and position of other hydroxyl groups on the steroid core also modulate the biological activity, particularly concerning interactions with efflux transporters like P-glycoprotein (P-gp), which affects the drug's cellular concentration.

Research has shown that hydroxyl groups at different positions have varying effects on the interaction with P-gp:

Inhibitory Increase: Hydroxyl groups located at the 5β and 19 positions tend to increase the inhibitory effect on P-gp. oup.comresearchgate.net

Inhibitory Decrease: Conversely, hydroxyl groups at the 1β, 11α, 12β, and 16β positions tend to decrease the compound's inhibitory effect on P-gp. oup.comresearchgate.net

Modification at the C16 position, such as acetylation (e.g., 16-acetylgitoxin), has been shown to increase the potency of some cardiac glycosides. nih.gov Increasing the number of hydroxyl groups on the steroid core can be sterically unfavorable, potentially decreasing inhibitory potency on the Na+/K+-ATPase. nih.gov These findings underscore the complex role of hydroxylation patterns in defining not only the primary target interaction but also the pharmacokinetic properties governed by transporters.

Role of Glycosidic Linkages and Sugar Moieties in Compound Activity

The sugar residues stabilize the complex formed between the cardiac glycoside and the Na+/K+-ATPase. nih.gov The binding process is thought to occur in two steps: an initial binding of the aglycone portion, followed by a slower, stabilizing interaction involving the sugar residue. researchgate.net This second step is crucial for the low dissociation rate of potent glycosides. researchgate.net The sugar moiety is believed to be necessary for "closing" the extracellular access pathway to the binding site on the enzyme. nih.govresearchgate.net

The structure and linkage of the sugars significantly influence activity:

Number of Sugars: Potency generally decreases as the number of sugar units increases. The order of potency is typically: monoglycoside > diglycoside > triglycoside >> aglycone. researchgate.net This indicates that the sugar closest to the steroid core has the most significant interaction with the binding site.

Linkage Type: Cardiac glycosides with β(1→4) sugar linkages exhibit stronger activity compared to those with β(1→6) or β(1→2) linkages. researchgate.net The presence of α-linkages further diminishes activity.

Sugar Hydroxyls: The orientation of hydroxyl groups on the sugar rings is also important. For instance, an axial 4'-OH group can diminish binding, whereas an axial 3'-OH and an equatorial 2'-OH group appear to contribute positively to the binding interaction. researchgate.net

β-Acetyldigoxin is a prodrug, and its terminal acetylated digitoxose (B191001) sugar is cleaved during intestinal absorption, releasing the active compound, digoxin. researchgate.netncats.io

Relationship Between Structural Features and P-glycoprotein Interaction and Substrate Properties

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that transports a wide range of xenobiotics out of cells, playing a major role in drug absorption and distribution. β-Acetyldigoxin, along with digoxin, digitoxin (B75463), and methyldigoxin, has been identified as a substrate for P-gp. ncats.ionih.gov This interaction means that P-gp actively pumps these compounds out of intestinal cells, reducing their net absorption.

Studies using P-gp-expressing cell lines (Caco-2 and L-MDR1) have demonstrated that the basal-to-apical transport of β-acetyldigoxin is significantly greater than its apical-to-basal transport, a hallmark of P-gp substrates. nih.gov The net efflux of β-acetyldigoxin is comparable to that of digoxin. researchgate.netnih.gov This transport can be completely inhibited by known P-gp inhibitors like valspodar (B1684362) (PSC-833). researchgate.netnih.gov

Key structural features that influence the interaction with P-gp include:

Sugar Moiety: The presence of a sugar moiety at the 3β position is favorable for binding to P-gp. oup.comresearchgate.net

Lactone Ring: A δ-lactone ring at C17 also promotes P-gp binding. oup.comresearchgate.net

Hydroxylation Pattern: As mentioned previously, hydroxyl groups at positions 5β and 19 enhance P-gp inhibition, while those at 1β, 11α, 12β, and 16β decrease it. oup.comresearchgate.net The presence of the 12β-hydroxyl group appears to reduce the apparent affinity for P-gp. oup.comresearchgate.net

Table 1: Net Transport Rates of Cardiac Glycosides in P-glycoprotein-Expressing Caco-2 Cells. Data reflects the percentage of the compound transported in the basal-to-apical direction, indicative of P-gp mediated efflux.
CompoundNet Transport Rate (%) (±SD)
β-Acetyldigoxin16.2 (±1.6)
Digoxin16.0 (±4.4)
Digitoxin15.0 (±3.3)
α-Methyldigoxin13.5 (±4.8)

Comparative SAR Analyses with Other Cardiac Glycosides (e.g., Digoxin, Digitoxin, Methyldigoxin)

Comparing the structure-activity relationships of β-acetyldigoxin with other clinically relevant cardiac glycosides provides further insight into the roles of specific structural features.

β-Acetyldigoxin vs. Digoxin: β-acetyldigoxin is a prodrug of digoxin, differing only by an acetyl group on the terminal sugar. ncats.io This modification increases its lipophilicity, which is reported to improve its absorption characteristics. researchgate.net Once absorbed, it is deacetylated to digoxin, and therefore its activity at the Na+/K+-ATPase and its interaction with P-gp are fundamentally the same as digoxin's. researchgate.netnih.gov

vs. Digitoxin: The primary structural difference between digoxin (the active form of β-acetyldigoxin) and digitoxin is the absence of the 12β-hydroxyl group in digitoxin. uniba.it As discussed, this group is a key site for specific receptor interactions. nih.gov While both are potent inhibitors of the Na+/K+-ATPase and substrates for P-gp, the lack of the 12β-OH group in digitoxin alters its binding specificity and interaction with certain receptor isoforms or mutants. nih.govnih.gov

vs. Methyldigoxin: Methyldigoxin (or Medigoxin) is a derivative of digoxin with a methyl group on the terminal sugar moiety. ncats.io This modification significantly increases the lipophilicity of the molecule compared to digoxin. nih.gov This increased lipophilicity leads to more rapid and complete gastrointestinal absorption. nih.govnih.gov Pharmacokinetic studies suggest that methyldigoxin is less susceptible to P-gp-mediated efflux and drug interactions compared to digoxin. nih.gov While P-gp inhibitors significantly increase the absorption and decrease the clearance of digoxin, they have a much smaller effect on methyldigoxin. nih.gov This indicates that the methyl group on the sugar residue alters the interaction with P-gp, making methyldigoxin a less favorable substrate.

Table 2: Comparative Structural and Functional Features of Cardiac Glycosides.
CompoundKey Structural Difference from DigoxinImpact on P-gp InteractionImpact on Absorption
β-AcetyldigoxinAcetyl group on terminal sugar (prodrug)Similar to Digoxin post-deacetylationReported to be improved
DigitoxinLacks 12β-hydroxyl groupSubstrate; absence of 12β-OH may alter affinityHigh (more lipophilic than digoxin)
MethyldigoxinMethyl group on terminal sugarReduced interaction; less affected by P-gp inhibitorsRapid and more complete

Advanced Analytical Methodologies for β Acetyldigoxin Research

Immunochemical and Biosensor-Based Methodologies

The precise quantification and detection of β-Acetyldigoxin in biological matrices are essential for various research endeavors. Immunochemical and biosensor-based approaches offer sensitive and specific means to achieve this.

Radioimmunoassay and Fluorescent Aptasensors for Detection in Biological Samples

Radioimmunoassay (RIA) has been a foundational technique for the quantification of cardiac glycosides, including digoxin (B3395198) and its derivatives, in biological fluids such as plasma and urine nih.govnih.gov. RIA methods typically exhibit good sensitivity, with reported lower limits of detection for digoxin around 0.4 ng/mL in plasma nih.gov. Studies have indicated that these immunoassay methods are specific for digoxin and are generally not significantly affected by the presence of its metabolites nih.gov. RIA has been utilized to measure total serum digoxin concentrations in individuals undergoing therapy with compounds like β-Acetyldigoxin nih.gov.

More contemporary approaches leverage Fluorescent Aptasensors for the detection of β-Acetyldigoxin and related cardiac glycosides. These biosensors utilize aptamers—short, single-stranded nucleic acid molecules with high affinity and specificity for their target molecules—coupled with a fluorescent readout mechanism researchgate.netfrontiersin.orgmdpi.commdpi.com. The detection principle often relies on changes in fluorescence intensity or resonance energy transfer (FRET) upon the aptamer's binding to the target analyte researchgate.netfrontiersin.orgmdpi.com. Fluorescent aptasensors have demonstrated remarkable sensitivity, with reported limits of detection for digoxin reaching picomolar (pM) or even femtomolar (fM) levels, such as 7.95 × 10⁻¹² mol L⁻¹ or 392 pM researchgate.netresearchgate.net. These methods are designed for high specificity and have been successfully applied to detect cardiac glycosides in complex biological samples like serum and urine researchgate.netresearchgate.net.

Method TypeTarget AnalyteTypical Limit of Detection (LOD)Linearity Range (Example)Accuracy (% Recovery) (Example)Key FeaturesReference(s)
Radioimmunoassay (RIA)Digoxin~0.4 ng/mLNot specifiedNot specifiedSensitive, specific, unaffected by metabolites nih.gov
Fluorescent AptasensorDigoxin~7.95 × 10⁻¹² mol L⁻¹Not specifiedNot specifiedHigh sensitivity, specificity, aptamer-based researchgate.net
Fluorescent AptasensorDigoxin~392 pMNot specifiedNot specifiedHigh sensitivity, specificity, aptamer-based researchgate.net
Fluorescent AptasensorSEA*0.3393 ng/mL0.5-1000 ng/mL87.70-94.65%High sensitivity, specificity, aptamer-based, applicable to real samples mdpi.com

*SEA: Staphylococcal Enterotoxin A, used as an example for aptasensor performance.

Method Validation Criteria for Research Applications

The rigorous validation of analytical methods is paramount for ensuring the reliability and accuracy of research findings. Key criteria, often guided by international standards such as ICH guidelines, are applied to methods used for β-Acetyldigoxin analysis.

Linearity: This parameter assesses the direct proportionality between the analyte concentration and the instrument's response. For β-Acetyldigoxin, analytical methods have demonstrated excellent linearity, with correlation coefficients (R²) frequently exceeding 0.999 researchgate.netinnovareacademics.inresearchgate.netresearchgate.net. For instance, a reverse-phase HPLC method reported linearity for β-Acetyldigoxin in the range of 31.25–500 µg/mL with an R² value of 0.9995 innovareacademics.inresearchgate.net. Other cardiac glycosides have also shown high linearity with R² values above 0.997 mdpi.comnih.gov.

Accuracy: Accuracy refers to the closeness of the measured value to the true value, typically evaluated through percent recovery studies. For β-Acetyldigoxin, mean percent recoveries have been reported around 101.02%, indicating a high degree of accuracy innovareacademics.inresearchgate.netinnovareacademics.in. Studies on related cardiac glycosides also report recoveries within acceptable ranges, often between 70% and 120% researchgate.netmdpi.comresearchgate.net.

Limits of Detection (LOD) and Quantification (LOQ): These metrics define the lowest concentration of β-Acetyldigoxin that can be reliably detected and quantified, respectively. For a specific RP-HPLC method applied to β-Acetyldigoxin, the LOD was reported as 0.289 µg/mL and the LOQ as 0.965 µg/mL innovareacademics.inresearchgate.netinnovareacademics.in. In contrast, advanced biosensor techniques can achieve significantly lower detection limits, in the picomolar or femtomolar range, for related compounds like digoxin researchgate.netresearchgate.net.

Robustness: Robustness evaluates the method's reliability when subjected to minor, deliberate variations in operational parameters, such as changes in mobile phase composition, flow rate, or detection wavelength. Methods developed for β-Acetyldigoxin have been demonstrated to be robust, underscoring their suitability for routine research applications and quality control innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.net.

Forced Degradation Studies: These studies are critical for assessing the method's specificity by exposing β-Acetyldigoxin to various stress conditions, including acidic, alkaline, oxidative, and photolytic environments innovareacademics.inresearchgate.netinnovareacademics.insciencegate.app. Research indicates that β-Acetyldigoxin undergoes significant degradation under acidic, alkaline, and photolytic conditions, while exhibiting relative stability under oxidative stress innovareacademics.inresearchgate.netinnovareacademics.in. A key aspect of method validation is ensuring that the analytical procedure can effectively separate β-Acetyldigoxin from any degradation products formed under these stress conditions innovareacademics.inresearchgate.netinnovareacademics.in.

Validation ParameterReported Value/Range for β-AcetyldigoxinReference(s)
Linearity (R²) 0.9995 innovareacademics.inresearchgate.net
Linearity Range 31.25–500 µg/mL innovareacademics.inresearchgate.net
Accuracy (% Recovery) 101.02% innovareacademics.inresearchgate.netinnovareacademics.in
Limit of Detection (LOD) 0.289 µg/mL innovareacademics.inresearchgate.netinnovareacademics.in
Limit of Quantification (LOQ) 0.965 µg/mL innovareacademics.inresearchgate.netinnovareacademics.in
Robustness Demonstrated innovareacademics.inresearchgate.netinnovareacademics.inresearchgate.net
Forced Degradation Results Significant degradation under acidic, alkaline, photolytic; stable under oxidative innovareacademics.inresearchgate.netinnovareacademics.in

Emerging Research Perspectives and Methodological Advancements

Computational Approaches in Cardiac Glycoside Research

Computational methods have become indispensable in modern drug discovery and development, offering powerful tools to predict molecular behavior and interactions, thereby reducing the time and cost associated with laboratory experiments. nih.govmdpi.com In the context of cardiac glycosides like β-acetyldigoxin, these approaches are particularly valuable for elucidating complex relationships between chemical structure and biological activity.

The interaction of drugs with membrane transporters, such as P-glycoprotein (P-gp), is a critical determinant of their pharmacokinetic profile. csmres.co.uk P-gp functions as an efflux pump, which can limit the absorption and distribution of its substrates. csmres.co.uk β-acetyldigoxin is known to be transported by P-glycoprotein. nih.govresearchgate.net Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool for predicting whether a compound will act as a substrate or an inhibitor of transporters like P-gp. nih.govnih.gov

These predictive models are built using supervised learning algorithms, where the model learns from a dataset of known P-gp substrates and inhibitors. nih.govnih.gov Various algorithms, including k-nearest neighbors (k-NN), neural networks, random forests (RF), and support vector machines (SVM), can be employed to build these classification models. nih.govnih.gov For instance, a platform developed to predict P-gp modulators used a dataset of 60 compounds (34 inhibitors, 26 substrates) to train and validate its models. nih.govresearchgate.net The performance of such models is evaluated based on metrics like accuracy, sensitivity, and specificity. csmres.co.ukplos.org By analyzing the chemical descriptors of compounds, these ML models can rapidly screen large chemical libraries to identify potential P-gp substrates and inhibitors, accelerating the drug development process. nih.govresearchgate.net

Performance of Machine Learning Models for P-gp Modulator Prediction
Model TypeTraining Set AccuracyValidation Set AccuracyKey Feature
Support Vector Machine (SVM)87.39%80.00%Effective for classifying complex, high-dimensional data.
Random Forest (RF)Not specifiedHigh performance scoresAn ensemble method using multiple decision trees to improve prediction accuracy. nih.govresearchgate.net
k-Nearest Neighbor (k-NN)Not specifiedNot specifiedClassifies compounds based on the majority class of their 'k' nearest neighbors in the feature space. nih.gov

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. mdpi.comfrontiersin.org These methods are crucial for understanding the interactions between a drug, like β-acetyldigoxin, and its biological target at an atomic level. mdpi.comnih.govresearchgate.net The primary target for cardiac glycosides is the Na+/K+-ATPase (NKA) pump. nih.govnih.gov

Docking studies on digoxin (B3395198) and its acetylated derivatives have provided insights into their binding with the human Na+/K+-ATPase (hNKA). nih.gov These studies have confirmed that key structural features, such as the steroid core, the C-14 hydroxy group, the C-17 unsaturated lactone ring, and the C-3 carbohydrate moiety, are important for binding to NKA. nih.gov By simulating the interaction between the ligand (β-acetyldigoxin) and the receptor (NKA), researchers can identify critical amino acid residues involved in the interaction and calculate a "docking score," which estimates the binding affinity. frontiersin.orgnih.gov For example, molecular docking can reveal hydrogen bonds and pi-pi interactions between the drug and the target protein. nih.gov This information is invaluable for understanding structure-activity relationships and for designing new derivatives with potentially higher affinity or selectivity. nih.gov

Key Structural Features of Cardiac Glycosides for Na+/K+-ATPase Binding
Structural FeatureRole in Binding InteractionReference
U-shaped Steroid CoreForms the fundamental scaffold for interaction within the binding pocket. nih.gov
C-14 Hydroxy GroupEssential for the specific binding and inhibitory activity. nih.gov
C-17 Unsaturated Lactone UnitContributes significantly to the binding affinity with the target enzyme. nih.gov
C-3 Carbohydrate MoietyInfluences the molecule's solubility and kinetics, and interacts with the target. nih.gov

Biotechnological Innovations for Optimized Production and Derivative Synthesis

The production of β-acetyldigoxin relies on its extraction from plants of the Digitalis genus, primarily Digitalis lanata. nih.govresearchgate.net Biotechnological approaches offer promising avenues to increase the yield of this valuable compound and to synthesize novel derivatives.

Genetic engineering technologies hold significant potential for improving the production of valuable secondary metabolites in plants, including cardiac glycosides from Digitalis species. nih.govmdpi.com Plant cell and tissue culture techniques, such as in vitro propagation, provide a controlled environment for producing biomass and valuable compounds. researchgate.netnih.gov

Novel Synthetic Chemical Strategies for Derivatization and Development of Analogues with Tailored Properties

The chemical modification of the natural cardiac glycoside structure is a key strategy for developing new analogues with improved therapeutic profiles. Novel synthetic methods are being explored to create derivatives of digoxin and related compounds with greater potency, selectivity, or altered pharmacokinetic properties.

One promising approach involves catalyst-controlled, regioselective glycosylation. researchgate.net This method allows for the selective attachment of sugar moieties to one of the hydroxyl groups on the cardiac glycoside scaffold, enabling the synthesis of novel analogues that might not be accessible through other means. researchgate.net Another innovative strategy is the use of gold-catalyzed glycosylation reactions. rsc.org This technique has been employed to create a diverse library of 3-aminosugar analogues of digitoxin (B75463) and digoxin. rsc.org By systematically altering the sugar portion of the molecule, chemists can explore how these changes affect the compound's biological activity. rsc.org These advanced synthetic strategies provide powerful tools for the derivatization of the core β-acetyldigoxin structure, facilitating the development of new analogues with tailored properties for potential therapeutic applications.

Table of Mentioned Compounds

Compound Name
β-Acetyldigoxin
Digoxin

Q & A

Q. What are the validated synthetic routes for beta-Acetyldigoxin, and how do they impact yield and purity in preclinical studies?

Methodological Guidance: Prioritize peer-reviewed protocols for cardiac glycoside synthesis, emphasizing solvent selection, acetylation efficiency, and purification steps (e.g., HPLC or LC-MS validation). Compare yields across methods, noting deviations in stereochemical outcomes . For reproducibility, document reaction conditions (temperature, catalysts) and characterize intermediates via NMR and mass spectrometry .

Q. How does this compound’s bioavailability differ from digoxin in animal models, and what experimental designs control for interspecies variability?

Methodological Guidance: Use crossover pharmacokinetic (PK) studies in rodents/non-human primates, measuring plasma concentrations post-oral vs. intravenous administration. Account for hydrolysis to digoxin in intestinal mucosa via enzyme-specific assays . Validate bioavailability claims with AUC comparisons and statistical tests (e.g., ANOVA with post-hoc corrections for multiple comparisons) .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Guidance: Combine LC-MS/MS for sensitivity (LOQ < 1 ng/mL) and immunoassays (e.g., ELISA) for high-throughput screening. Cross-validate methods using spiked plasma samples and assess matrix effects (e.g., ion suppression) . For tissue distribution studies, employ autoradiography with radiolabeled compounds .

Advanced Research Questions

Q. How do conflicting reports on this compound’s cardiotoxicity thresholds arise, and what statistical methods reconcile dose-response discrepancies?

Methodological Guidance: Conduct meta-analyses of preclinical toxicity data, stratifying by model (isolated cardiomyocytes vs. whole-organ studies). Apply Bayesian hierarchical models to address heterogeneity in dosing regimens or renal function (critical for glycoside clearance) . Validate thresholds using Hill equation fits and toxicity biomarkers (e.g., SERCA2a inhibition) .

Q. What molecular dynamics (MD) simulations explain this compound’s selective binding to Na+/K+-ATPase isoforms?

Methodological Guidance: Use homology modeling of human α-isoforms (α1, α2, α3) and run MD simulations (AMBER/CHARMM force fields) to compare binding free energies. Validate with mutagenesis studies (e.g., D884N mutation) and surface plasmon resonance (SPR) for affinity measurements .

Q. How do P-glycoprotein (P-gp) polymorphisms influence this compound’s tissue penetration in multidrug-resistant cancer models?

Methodological Guidance: Genotype P-gp variants (e.g., ABCB1 C3435T) in cell lines (Caco-2, MDCK-MDR1) and measure transepithelial flux. Use siRNA knockdowns to isolate transporter effects. Correlate findings with clinical PK data from renal-impaired cohorts .

Methodological Pitfalls & Solutions

Q. Why do in vitro potency assays for this compound often fail to predict in vivo efficacy?

Critical Analysis: In vitro models lack physiological factors (e.g., protein binding, hydrolysis kinetics). Address by:

  • Co-culturing intestinal cells with hepatocytes to mimic prodrug activation .
  • Incorporating microphysiological systems (e.g., organ-on-chip) with dynamic flow .

Q. How should researchers address ethical and reproducibility challenges in this compound studies involving human tissues?

Guidance: Adhere to IRB protocols for tissue sourcing (e.g., explanted hearts). For reproducibility, pre-register experimental parameters (e.g., buffer composition, temperature) and share raw data via repositories like Zenodo .

Data Interpretation Frameworks

Q. What systematic review criteria apply to this compound’s role in atrial fibrillation with concurrent heart failure?

Guidance: Apply PRISMA-P guidelines, focusing on RCTs comparing this compound + beta-blockers vs. monotherapy. Use GRADE criteria to assess evidence quality, noting biases in historical studies (e.g., lack of blinding in older trials) .

Q. How can machine learning improve predictive models of this compound-drug interactions?

Methodological Approach: Train neural networks on PubChem/Merck Index datasets, using features like LogP, P-gp substrate status, and CYP3A4 inhibition. Validate with in vitro cytochrome inhibition assays and clinical DDI databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-Acetyldigoxin
Reactant of Route 2
Reactant of Route 2
beta-Acetyldigoxin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.